molecular formula C20H27AsO B12553524 Octyl diphenylarsinite CAS No. 194342-65-9

Octyl diphenylarsinite

Cat. No.: B12553524
CAS No.: 194342-65-9
M. Wt: 358.3 g/mol
InChI Key: MIJYDPBLWYQJDV-UHFFFAOYSA-N
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Description

Octyl diphenylarsinite is an organoarsenic compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound consists of an octyl group attached to a diphenylarsinite moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octyl diphenylarsinite typically involves the reaction of diphenylarsinic acid with octyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction parameters are carefully monitored to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Compound Identification and Structural Analogy

Octyl diphenylarsinite likely refers to a compound with arsenic bonded to octyl and diphenyl groups. While no direct data exists in the provided sources, related compounds like octoxy(diphenyl)arsane (mentioned in ) may share structural similarities. Such compounds typically involve arsenic in a +3 oxidation state bonded to organic groups.

Reaction Mechanisms in Related Arsenic Compounds

For analogous arsenic-containing compounds (e.g., organoarsenic species), common reaction pathways include:

  • Hydrolysis : Potential cleavage of As–C bonds under aqueous conditions.

  • Oxidation : Conversion to higher oxidation states (e.g., As(V)) via reactions with oxidizing agents.

  • Coordination Chemistry : Interaction with Lewis acids or bases due to arsenic’s lone pairs.

No specific reaction data for this compound is available in the provided sources.

Toxicological and Structural Insights from Similar Compounds

While not directly applicable, insights from Di-n-octyl phthalate ( , ) and octyl acetate ( ) highlight:

  • Environmental Fate : Potential persistence in organic matrices or bioaccumulation.

  • Analytical Methods : Use of GC-MS or spectroscopic techniques for structural confirmation.

Research Gaps and Recommendations

The absence of data on this compound in the provided sources suggests:

  • Primary Literature Review : Investigate specialized journals (e.g., Inorganic Chemistry, Organometallics) for organoarsenic reaction studies.

  • Synthetic Pathways : Explore analogous syntheses (e.g., via Grignard reagents or ligand substitution) for arsenic-containing compounds.

  • Regulatory Databases : Consult resources like the NIOSH IDLH ( ) or EPA toxicity profiles ( ) for hazard assessment frameworks.

Methodological Considerations

For experimental analysis:

  • Stability Studies : Assess reactivity under hydrolytic or oxidative conditions.

  • Spectroscopic Characterization : Use NMR, IR, or mass spectrometry to monitor reaction intermediates.

  • Toxicity Testing : Apply protocols similar to those used for Di-n-octyl phthalate ( ) to evaluate biological interactions.

Scientific Research Applications

Octyl diphenylarsinite has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of octyl diphenylarsinite involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to active sites, altering the function of the target molecules. This interaction can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Phenylarsine oxide
  • Diphenylarsinic acid
  • Octyl phenylarsine oxide

Uniqueness

Octyl diphenylarsinite is unique due to its specific combination of octyl and diphenylarsinite groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

194342-65-9

Molecular Formula

C20H27AsO

Molecular Weight

358.3 g/mol

IUPAC Name

octoxy(diphenyl)arsane

InChI

InChI=1S/C20H27AsO/c1-2-3-4-5-6-13-18-22-21(19-14-9-7-10-15-19)20-16-11-8-12-17-20/h7-12,14-17H,2-6,13,18H2,1H3

InChI Key

MIJYDPBLWYQJDV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCO[As](C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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